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Compound of Interest

Compound Name: Methyl 4-methylpicolinate

Cat. No.: B080786

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Methyl 4-methylpicolinate (CAS No: 13509-13-2), a substituted pyridine derivative.[1][2]
While experimental spectra for this specific compound are not widely available in public
databases, this document presents predicted data based on the analysis of structurally related
compounds and established principles of spectroscopic interpretation. This guide is intended
for researchers, scientists, and professionals in drug development who require an
understanding of the key spectral characteristics of this molecule for identification,
characterization, and quality control purposes.

The molecular structure of Methyl 4-methylpicolinate consists of a pyridine ring substituted
with a methyl group at the 4-position and a methyl ester group at the 2-position. Its molecular
formula is CsHoNO2, with a molecular weight of 151.16 g/mol .[2]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for Methyl 4-methylpicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.5 Doublet (d) 1H H-6
~7.8 Singlet (s) 1H H-3
~7.2 Doublet (d) 1H H-5
~3.9 Singlet (s) 3H O-CHs
~2.4 Singlet (s) 3H Ar-CHs

Table 2: Predicted 3C NMR Data (Solvent: CDCIs)

Chemical Shift (6, ppm) Assignment
~165 C=0 (Ester)
~150 C-2
~148 C-6
~147 C-4
~125 C-3
~123 C-5
~52 O-CHs
~21 Ar-CHs
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2990-2850 Medium Aliphatic C-H Stretch

~1725 Strong C=0 Stretch (Ester)

~1600, ~1560 Medium-Strong C=C and C=N Ring Stretching
~1450, ~1380 Medium C-H Bending

~1250 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity Assignment

151 High [M]* (Molecular lon)
120 High [M - OCHs]*

92 Medium [M - COOCHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a
compound such as Methyl 4-methylpicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz
instrument.

e 'H NMR Acquisition:
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o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to encompass the expected carbon chemical shifts (usually 0-200
ppm).

o Alarger number of scans will be necessary compared to *H NMR due to the low natural
abundance of the 3C isotope.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift
scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample
directly onto the ATR crystal.

o Thin Film: If the sample is a non-volatile liquid, a thin film can be prepared between two
salt plates (e.g., NaCl or KBr).

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.
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o Record the sample spectrum over the mid-infrared range (typically 4000-400 cm~1).

o Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS).

lonization:

o Electron lonization (EI): Bombard the sample with a high-energy electron beam (typically
70 eV) to induce ionization and fragmentation. This is a common method for volatile and
thermally stable small molecules.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance, generating a mass spectrum which is
a plot of relative intensity versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Methyl 4-methylpicolinate.
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Caption: Workflow for the spectroscopic analysis of Methyl 4-methylpicolinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.13509-13-2 | CAS DataBase [m.chemicalbook.com]
e 2. Methyl 4-methylpicolinate | 13509-13-2 [sigmaaldrich.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-methylpicolinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080786#spectroscopic-data-of-methyl-4-
methylpicolinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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